molecular formula C11H14O4 B053454 2,3,4-Trimethoxy-6-methylbenzaldehyde CAS No. 22383-85-3

2,3,4-Trimethoxy-6-methylbenzaldehyde

Cat. No. B053454
CAS RN: 22383-85-3
M. Wt: 210.23 g/mol
InChI Key: OMDNFMOQYYDECR-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxy-6-methylbenzaldehyde is a chemical compound with the molecular formula C11H14O4 . In this compound, the aldehyde group and non-H atoms of the methoxy group at the para position are nearly coplanar with the benzene ring .


Molecular Structure Analysis

The molecular structure of 2,3,4-Trimethoxy-6-methylbenzaldehyde consists of a benzene ring with three methoxy groups (OCH3) and one methyl group (CH3) attached to it. The positions of these groups on the benzene ring are such that the methyl group is at the 6th position, and the methoxy groups are at the 2nd, 3rd, and 4th positions .


Physical And Chemical Properties Analysis

The molecular weight of 2,3,4-Trimethoxy-6-methylbenzaldehyde is 210.23 g/mol . It has a complexity of 207 and a topological polar surface area of 44.8 Ų . The compound is solid at room temperature .

Safety and Hazards

The safety information available indicates that 2,3,4-Trimethoxy-6-methylbenzaldehyde may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding dust formation and ensuring adequate ventilation during handling .

Mechanism of Action

Target of Action

It has been used as a reagent in the preparation of pyrroloindole derivatives , which suggests that it may interact with enzymes or receptors involved in the synthesis or function of these compounds.

Biochemical Pathways

Given its use in the synthesis of pyrroloindole derivatives , it may be involved in pathways related to the function of these compounds.

Result of Action

Compounds synthesized using this reagent have shown antitumor activity , suggesting that it may contribute to the cytotoxic effects of these compounds.

properties

IUPAC Name

2,3,4-trimethoxy-6-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7-5-9(13-2)11(15-4)10(14-3)8(7)6-12/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDNFMOQYYDECR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176913
Record name 2,3,4-Trimethoxy-6-methylbenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trimethoxy-6-methylbenzaldehyde

CAS RN

22383-85-3
Record name 2,3,4-Trimethoxy-6-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22383-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,3,4-Trimethoxy-6-methylbenzaldehyde
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Record name 2,3,4-Trimethoxy-6-methylbenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-trimethoxy-6-methylbenzaldehyde
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Synthesis routes and methods

Procedure details

A dry methylene chloride (100 ml) solution of 128 g (0.7 mol) of 3,4,5-trimethoxytoluene was dropwise added to a dry methylene chloride 500 ml solution of 112 g (0.84 mol) of aluminum chloride gradually under cooling with ice. The mixture was stirred at the same temperature for 45 minutes, a dry methylene chloride solution of 88.5 g (0.77 mol) of dichloromethyl methyl ether was dropwise added thereto gradually over a period of 2 hours. Stirring was conducted at the same temperature for 2 hours, and the mixture was gradually recovered to room temperature, followed by stirring at room temperature for one night. The reaction mixture was poured into 1 l of ice water, the methylene chloride phase was separated, and the aqueous phase was extracted with 200 ml of methylene chloride twice. The extract and the methylene chloride phase were combined together, sequentially washed with 200 ml of water, 200 ml of a saturated aqueous sodium bicarbonate solution and 200 ml of a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. A seed for a crystal was inoculated into the residue, and the resulting crystal was collected by filtration, washed with hexane and air dried to obtain 128 g of 2,3,4-trimethoxy-6-methylbenzaldehyde (m.p. 55-57° C.).
Quantity
88.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step Two
Quantity
112 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Q & A

Q1: What is the structural characterization of 2,3,4-Trimethoxy-6-methylbenzaldehyde?

A1: 2,3,4-Trimethoxy-6-methylbenzaldehyde (C11H14O4) is an aromatic aldehyde derivative. [] In this molecule, the aldehyde group and the methoxy group at the para position are nearly coplanar with the benzene ring. []

Q2: Does 2,3,4-Trimethoxy-6-methylbenzaldehyde exhibit any biological activity?

A2: While 2,3,4-Trimethoxy-6-methylbenzaldehyde itself hasn't been extensively studied for its biological activity, a derivative, (2E,3E)-N1,N2-bis(2,3,4-trimethoxy-6-methylbenzylidene)ethane-1,2-diamine, has been synthesized and characterized. [] This derivative showed moderate antibacterial activity. [] This suggests that 2,3,4-Trimethoxy-6-methylbenzaldehyde could potentially serve as a scaffold for developing novel antibacterial agents.

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